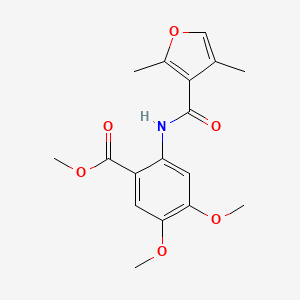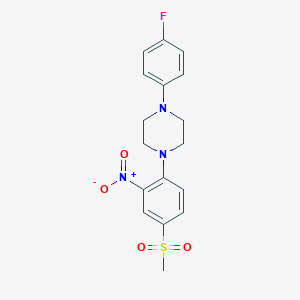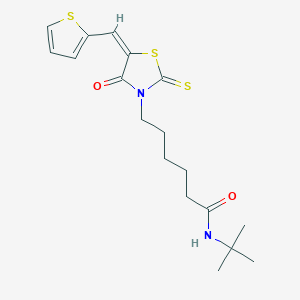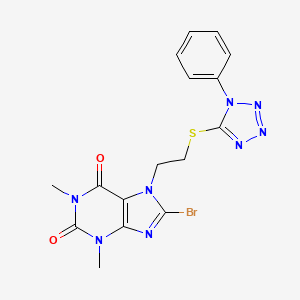![molecular formula C22H26N6O2 B2480524 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione CAS No. 1014008-17-3](/img/structure/B2480524.png)
8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole and pyrimidine derivatives are widely studied for their diverse chemical and biological activities. Their structural complexity and functional group diversity make them key subjects in organic and medicinal chemistry research. Although the specific compound mentioned is not directly found in the literature, related compounds offer a foundation for discussing synthesis methods, molecular structure analysis, and chemical properties.
Synthesis Analysis
The synthesis of pyrazole and pyrimidine derivatives typically involves condensation reactions, cycloadditions, or nucleophilic substitution reactions. For example, the condensation of diethyl 2-thiobarbituric acid and phenylpyrazole derivatives in ethanol, in the presence of pyridine, leads to structurally related compounds. These methods highlight the versatility and creativity required in organic synthesis to construct complex molecules like the one (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole and pyrimidine derivatives is often confirmed using X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the detailed visualization of the molecule's geometry, bond lengths, and angles, providing insights into its three-dimensional conformation. For instance, XRD analysis confirmed the structure of substituted dihydropyrano[4,3-b] pyrrole-2,3(1H,6H)-diones, highlighting the importance of structural determination in understanding compound properties (Silaichev et al., 2012).
Applications De Recherche Scientifique
Anticancer Activity
- Synthesis of Anticancer Compounds: Compounds including dimethylpyrazolyl derivatives have been synthesized for testing against various human cancer cell lines. Dimethylpyrazolyl derivatives displayed significant cytotoxic activity, highlighting their potential in cancer treatment (El-Naem et al., 2003).
Antimicrobial Activity
- Development of Antimicrobial Agents: Research into pyrazolyl derivatives has led to the synthesis of compounds with enhanced antimicrobial properties. Studies indicate that the presence of electron-withdrawing groups on these compounds can significantly enhance their antimicrobial efficacy (Amir et al., 2012).
Catalytic and Chemical Synthesis
- Efficient Chemical Synthesis: Pyrazolyl derivatives have been utilized in the synthesis of pyridine-pyrimidines, demonstrating their utility as catalysts in producing high yields of chemically significant compounds (Rahmani et al., 2018).
Biochemical Research
- Biological and Biochemical Studies: The diverse chemical properties of pyrazolyl derivatives make them suitable for various biochemical applications, including cell imaging and studying biochemical pathways (Lei et al., 2016).
Drug Synthesis
- Synthesis of Pharmaceutical Compounds: Pyrazolyl derivatives are instrumental in synthesizing a wide range of pharmaceutical compounds with various therapeutic potentials, such as anti-inflammatory, analgesic, and CNS-active drugs (Menozzi et al., 1992).
Propriétés
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-[(4-methylphenyl)methyl]-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-13(2)27-18-19(23-21(27)28-16(5)11-15(4)24-28)25(6)22(30)26(20(18)29)12-17-9-7-14(3)8-10-17/h7-11,13H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXNTLZFMSQATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C(C)C)N4C(=CC(=N4)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)
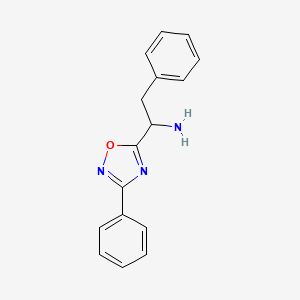
![Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2480447.png)
![2-benzamido-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2480448.png)
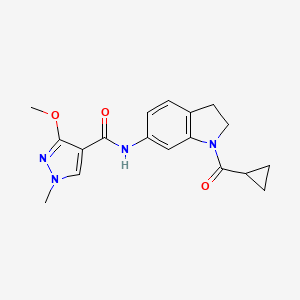
![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)
